Home > Products > Screening Compounds P129016 > N~2~-methyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
N~2~-methyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-methyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-5867435
CAS Number:
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []
  • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, BMS-986169 shares the presence of a 4-methylbenzyl substituent. This structural similarity highlights the potential significance of this moiety in pharmaceutical development, potentially influencing target binding or pharmacokinetic properties. []

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163)

  • Compound Description: BMS-986163 serves as the phosphate prodrug of BMS-986169. This prodrug strategy aims to improve the aqueous solubility of the active compound, facilitating intravenous administration. BMS-986163 is effectively cleaved in vivo to release the active GluN2B NAM, BMS-986169. []
  • Relevance: Similar to BMS-986169, BMS-986163 also contains the 4-methylbenzyl substituent, further emphasizing the potential relevance of this structural feature in the context of N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound represents a novel, potent, and selective calcium release-activated calcium (CRAC) channel inhibitor. Developed for the treatment of inflammatory diseases like rheumatoid arthritis, it exhibits favorable potency, selectivity, and pharmacokinetic properties. []
  • Relevance: Both this compound and N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide belong to the benzamide class of compounds. This shared structural motif suggests potential similarities in their chemical reactivity and potential biological activities. []
  • Compound Description: This compound is a substituted secondary amide derived from 3-acetoxy-2-methylbenzoic acid and 4-nitroaniline. Its molecular structure has been determined by X-ray diffraction. []
  • Relevance: This compound shares the benzamide core structure with N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. Examining its structural features and potential biological activities might offer insights into the structure-activity relationships within the benzamide class. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound is notable for its monoclinic crystal structure and has undergone computational studies using DFT/B3LYP to optimize bond lengths and angles. []
  • Relevance: While structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, this compound highlights the utility of computational methods like DFT in understanding the structural properties and potential activities of similar molecules. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound serves as a starting material in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones through a novel recyclization reaction with primary amines in acidic ethanol. []
  • Relevance: While structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, the research on this compound emphasizes the importance of exploring diverse synthetic routes and potential ring transformations that could be relevant to the synthesis or modification of similar molecules. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist under clinical development for anxiety and mood disorders. It exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain. []
  • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, DU 125530 highlights the development of centrally acting drugs targeting neurotransmitter receptors, a different therapeutic area compared to the previously mentioned compounds. []

N-(2-benzothiazolyl)-1-methyl-1-(4-O-β-D-glucopyranosyloxyphenyl)azomethines

  • Compound Description: This class of compounds was synthesized through the reaction of 2,3,4,6-tetraacetyl-α-D-glucopyranosyl bromide with potassium salt of N-(2-benzothiazolyl)-1-methyl-(4'-hydroxyphenyl)azomethines. []
  • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, the described synthesis highlights the utilization of protecting groups like acetyl groups in carbohydrate chemistry, which could be relevant for synthesizing glycosylated derivatives of related compounds. []

N-Methyl-N-nitroso-4-aminophenol (NAP)

  • Compound Description: NAP is a nitric oxide (NO) releasing moiety used in conjunction with an Ir(III) antenna complex in the development of a photocontrollable NO-releasing system. This system, incorporated into polymer nanoparticles, enables spatiotemporal control of NO release. []
  • Relevance: While structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, the research on NAP showcases the development of photocontrollable drug delivery systems, an interesting area of research that could be applied to various therapeutic compounds, including those structurally related to N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. []

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

  • Compound Description: ABT-670 is a potent and orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. It demonstrates superior oral bioavailability compared to its predecessors. []
  • Relevance: Sharing the benzamide core structure with N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, ABT-670 emphasizes the importance of optimizing pharmacokinetic properties, such as oral bioavailability, in drug development. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide

  • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, this indomethacin derivative highlights the importance of considering metabolic stability during drug design. Understanding the metabolic liabilities and potential drug-drug interactions is crucial for developing safe and effective therapeutics. []

Properties

Product Name

N~2~-methyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O3S/c1-14-8-10-15(11-9-14)12-18-17(20)13-19(2)23(21,22)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

FBVFWSVBKWHSHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.